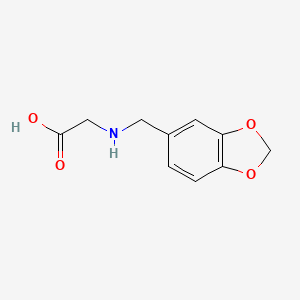amine hydrochloride](/img/structure/B13512604.png)
[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl](2-methoxyethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride: is a chemical compound with a complex structure that includes a difluorophenyl group, a methylpyrimidinyl group, and a methoxyethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride typically involves multiple steps, including the formation of the difluorophenyl and methylpyrimidinyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, the compound may be used to study enzyme interactions and cellular pathways, providing insights into biochemical processes .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethylamine hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H20ClF2N3O |
|---|---|
Poids moléculaire |
343.80 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-N-(2-methoxyethyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H19F2N3O.ClH/c1-11-9-20-16(21-10-11)15(19-5-6-22-2)7-12-3-4-13(17)8-14(12)18;/h3-4,8-10,15,19H,5-7H2,1-2H3;1H |
Clé InChI |
VRRZHCLIRZNDBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)NCCOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


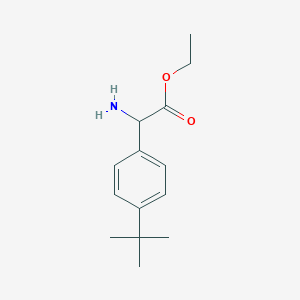

![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)
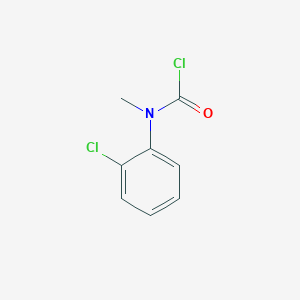
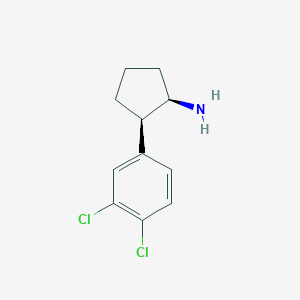
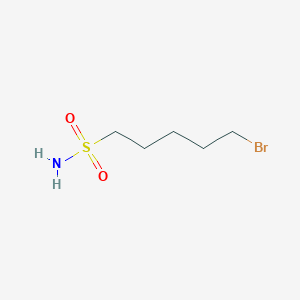
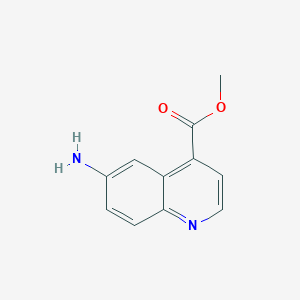

![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
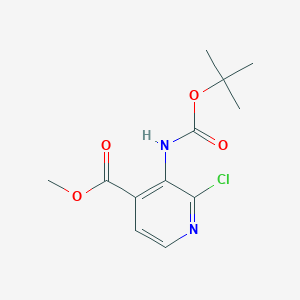
![2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B13512569.png)
